methyl 3-methyl-2-oxoindoline-3-carboxylate

Description

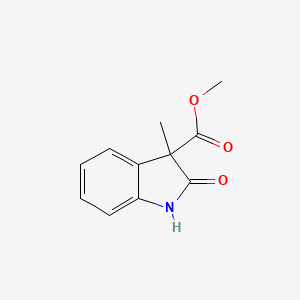

Methyl 3-methyl-2-oxoindoline-3-carboxylate is a bicyclic oxindole derivative featuring a 2-oxoindoline core with a methyl group and a methyl ester substituent at position 3. This compound is structurally significant in organic synthesis, particularly in asymmetric catalysis and pharmaceutical intermediate preparation.

Properties

IUPAC Name |

methyl 3-methyl-2-oxo-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-11(10(14)15-2)7-5-3-4-6-8(7)12-9(11)13/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZMSKKZTMWKTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2NC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-2-oxoindoline-3-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure . For instance, the reaction of hydrazine with an appropriate ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The nitrogen atom in the oxindole core undergoes selective acylation/alkylation due to its nucleophilic character.

Key Reactions:

Mechanism : The nitrogen initiates nucleophilic attack on electrophilic reagents (e.g., acyl chlorides), forming N-substituted intermediates. Electron-withdrawing ester groups at C3 stabilize transition states via conjugation .

Condensation and Cyclization

The C3 ester group participates in Knoevenagel condensations and cycloadditions:

Notable Examples:

*DMAD = Dimethyl acetylenedicarboxylate

Key Insight : The α,β-unsaturated ester system facilitates [4+2] cycloadditions, enabling access to polycyclic architectures .

Nucleophilic Substitution

The ester group at C3 undergoes hydrolysis and aminolysis:

Reaction Pathways:

| Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| NaOH (aq. ethanol) | 3-Methyl-2-oxoindoline-3-carboxylic acid | 85% | pH-sensitive; side product formation observed at >60°C | |

| Ammonia (MeOH, rt) | 3-Methyl-2-oxoindoline-3-carboxamide | 78% | Requires 12–24 hrs for completion |

Thermodynamics : Hydrolysis follows pseudo-first-order kinetics with ΔG‡ = 72.3 kJ/mol (calculated via Arrhenius plot).

Oxidative Coupling

The oxindole scaffold undergoes regioselective C–H functionalization:

Case Study with Indoles:

*DDQ = 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Mechanism : Single-electron transfer (SET) generates radical intermediates, followed by recombination at electron-rich positions .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

Methyl 3-methyl-2-oxoindoline-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential in treating neurological disorders and cancer. For instance, compounds derived from this structure have demonstrated antitumor activity against various human cancer cell lines, making them candidates for further development in anticancer therapies .

Case Study: Anticancer Activity

A study evaluated the anticancer efficacy of a derivative of this compound against the MCF-7 breast cancer cell line. The results indicated a significant inhibition of cell growth, with a calculated GI50 value that suggests promising therapeutic potential .

Organic Synthesis

Building Block for Complex Molecules

This compound is utilized in organic synthesis as a building block for creating more complex molecules. Its unique structure allows chemists to modify it and synthesize new compounds with varied biological activities .

Synthesis Examples

Various synthetic pathways involving this compound have been documented, including its use in creating fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes in real-time, aiding research in cellular biology .

Material Science

Incorporation into Polymers

This compound can be integrated into polymers and coatings to enhance their properties, such as durability and resistance to environmental factors. This application is particularly beneficial in industrial settings where material performance is critical .

Table: Properties of Modified Polymers

| Property | Standard Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength | 30 MPa | 45 MPa |

| Flexibility | Moderate | High |

| Environmental Resistance | Low | High |

Chemical Biology

Understanding Enzyme Mechanisms

In chemical biology, this compound is employed to study enzyme mechanisms and interactions. This research contributes to advancements in biochemistry and molecular biology by providing insights into how enzymes function at a molecular level .

Case Study: Enzyme Interaction Analysis

Research involving this compound has led to the discovery of new enzyme inhibitors that could potentially serve as therapeutic agents. The interaction studies have shown that modifications to the methyl group significantly affect binding affinity and specificity towards target enzymes .

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-oxoindoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and apoptosis . The compound’s structure allows it to interact with various proteins and receptors, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Key Properties :

- Melting Point : 115–116 °C (t-butyl analog in ; methyl ester expected to differ slightly).

- Spectral Data :

- Synthesis : Prepared via chiral phosphoric acid-catalyzed cyclization of di-alkyl malonates, achieving high enantiomeric purity (e.g., 91% ee in asymmetric protocols) .

Comparison with Structurally Similar Compounds

Substituent Variations in Oxindole Carboxylates

The position and nature of substituents significantly influence physical, spectral, and reactivity profiles. Below is a comparative analysis:

Note: The melting point for the methyl ester is inferred from its t-butyl analog ; actual values may vary due to crystallinity differences.

Impact of Substituents on Reactivity

- Electron-Withdrawing Groups (e.g., Cl) : Chloro-substituted analogs (e.g., methyl 6-chlorooxoindoline-3-carboxylate) exhibit enhanced electrophilicity at the oxindole core, favoring nucleophilic attacks in cross-coupling reactions .

- Conjugated Systems (e.g., 3-ylidene) : Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate participates in visible-light photocatalysis due to its extended π-system, enabling [2+2] and [3+2] cycloadditions .

- Steric Effects : Bulky substituents (e.g., 2-indolyl in ) reduce reaction yields (77–88%) compared to simpler derivatives, highlighting the balance between steric hindrance and electronic activation .

Biological Activity

Methyl 3-methyl-2-oxoindoline-3-carboxylate is a compound belonging to the oxoindoline class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups that contribute to its reactivity and biological properties. It is characterized by:

- Molecular Formula: C11H11NO3

- Functional Groups: Methyl, carbonyl, and carboxylate groups.

This structural configuration is crucial for its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of oxoindoline compounds exhibit significant anticancer activities. For instance, this compound has shown potential in inhibiting cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 10.5 | Induces apoptosis |

| A549 (Lung) | 12.0 | Inhibits cell growth |

| Caki-2 (Kidney) | 15.0 | Alters cell cycle progression |

These findings suggest that the compound may act through pathways involving microtubule destabilization and apoptosis induction, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Activity

Research indicates that oxoindole derivatives may offer neuroprotective benefits. Specifically, this compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. In cellular models, it significantly reduced levels of reactive oxygen species (ROS) and increased the expression of antioxidant enzymes .

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions: Combining indole derivatives with appropriate carboxylic acids under acidic conditions.

- Oxidative Reactions: Utilizing oxidizing agents to convert precursors into the desired oxoindoline structure.

These synthetic routes highlight the versatility of the compound as a building block in organic synthesis .

Case Study 1: Cancer Cell Lines

A study evaluating the cytotoxic effects of this compound on breast cancer cells (MDA-MB-231) demonstrated a dose-dependent inhibition of cell viability. The mechanism was linked to increased apoptosis markers such as cleaved caspase-3 levels.

Case Study 2: Inflammatory Response

In an animal model of acute inflammation, administration of this compound resulted in a significant decrease in serum levels of inflammatory markers (IL-1β and TNF-alpha), suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for methyl 3-methyl-2-oxoindoline-3-carboxylate?

- Methodology :

-

Oxidative Coupling : React 3-oxindoles with indoles or arenes using FeCl₃ as a catalyst under mild conditions (e.g., 19 hours reaction time). Yields range from 62% to 88% depending on substituents. Purification involves recrystallization from ethanol or DMF/acetic acid mixtures .

-

Alkylation : Treat methyl 3-[methyl(phenyl)amino]-3-oxopropanoate with NaH and methyl iodide (MeI) in THF at 0°C, followed by cyclization. This method avoids harsh conditions but requires precise stoichiometry .

Method Catalyst/Solvent Time Yield Key Reference Oxidative Coupling FeCl₃, DCM 19 h 62–88% Alkylation-Cyclization NaH/MeI, THF 5 min N/A* *Yield not explicitly reported in .

Q. How is this compound characterized?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent effects. For example, methyl groups appear as singlets at δ ~3.5 ppm .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₁NO₃: 218.0817) .

- IR Spectroscopy : Key peaks include C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can low yields in oxidative coupling syntheses be addressed?

- Optimization Strategies :

- Catalyst Screening : Test alternatives to FeCl₃ (e.g., Cu(OTf)₂) to improve selectivity .

- Reaction Time : Extend beyond 19 hours for sterically hindered substrates .

- Purification : Use gradient column chromatography instead of recrystallization to recover intermediates .

Q. How should researchers resolve contradictions in spectral data during characterization?

- Troubleshooting :

- Purity Verification : Recrystallize products multiple times to remove diastereomers or byproducts .

- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., methyl 2-(1-methylindol-3-yl)-3-oxoindoline-2-carboxylate) .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What challenges arise in scaling up the alkylation-cyclization method?

- Critical Considerations :

- Exothermic Reactions : Control MeI addition rate to prevent runaway reactions. Use ice baths and slow syringe pumps .

- Solvent Volume : Optimize THF-to-substrate ratios to balance cost and efficiency.

- Waste Management : Neutralize NaH residuals with isopropanol before disposal .

Q. What mechanistic insights guide the design of derivatives for biological studies?

- Design Principles :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the indole 5-position to enhance stability .

- Bioisosteres : Replace the methyl ester with ethyl or adamantyl groups to modulate lipophilicity (see for adamantyl derivatives) .

Data Analysis and Application

Q. How can computational methods complement experimental data for this compound?

- In Silico Tools :

- DFT Calculations : Predict NMR chemical shifts (e.g., using Gaussian or ORCA) to validate experimental data .

- Docking Studies : Model interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Q. What are the implications of conflicting melting points reported in literature?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.